An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid (CAS: 579476-26-9)
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid (CAS: 579476-26-9)
A Keystone Building Block for Advanced Drug Discovery and Development
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(pyrimidin-2-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a critical intermediate in the creation of targeted therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.
Introduction: The Strategic Importance of the Pyrimidine-Benzene Scaffold
The fusion of a pyrimidine ring and a benzoic acid moiety in 3-(pyrimidin-2-yl)benzoic acid creates a molecule with a unique electronic and structural profile. The pyrimidine ring, a cornerstone of nucleobases, is a well-established pharmacophore in a vast array of therapeutic agents, including antivirals and anticancer drugs.[1] The benzoic acid group provides a versatile handle for amide bond formation, a fundamental linkage in many drug molecules, and can also participate in crucial hydrogen bonding interactions with biological targets. The meta-substitution pattern on the benzene ring further imparts a specific spatial orientation to these functional groups, which can be pivotal for achieving high-affinity and selective binding to protein targets.
This guide will explore the synthesis of this valuable building block, its characteristic chemical behavior, and its application in the synthesis of advanced pharmaceutical intermediates, underscoring its importance in modern medicinal chemistry.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 579476-26-9 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 180-182 °C | [4] |
| Purity | Typically ≥95% | [1][2] |
Safety and Handling
As with any chemical reagent, proper handling of 3-(pyrimidin-2-yl)benzoic acid is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[5][6]
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also harmful if swallowed.[4]
-
Precautionary Measures :
-
Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[5]
-
Response : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. If inhaled, move the person to fresh air.[5]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]
-
It is imperative to consult the full Safety Data Sheet from your supplier before handling this compound.
Synthesis and Purification: A Validated Protocol
The most common and efficient method for the synthesis of 3-(pyrimidin-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrimidine and benzene rings.[2][3][7]
Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
This protocol details the synthesis of 3-(pyrimidin-2-yl)benzoic acid from commercially available starting materials: 2-chloropyrimidine and the pinacol ester of 3-carboxyphenylboronic acid.[3]
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 3-(pyrimidin-2-yl)benzoic acid.
Materials:
-
3-Carboxyphenylboronic acid pinacol ester (1.0 eq)
-
2-Chloropyrimidine (1.5 eq)[3]
-
Cesium carbonate (Cs₂CO₃) (4.4 eq)[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[3]
-
Dimethylformamide (DMF) and Water (10:1 ratio)[3]
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Acetic acid
Procedure:
-
To a reaction vessel, add the pinacol ester of 3-carboxyphenylboronic acid (1 mmol), 2-chloropyrimidine (1.5 eq.), and cesium carbonate (4.4 eq.).[3]
-
Add a degassed solution of DMF:H₂O (10:1 ratio, 0.3 M).[3]
-
Degas the mixture under a nitrogen atmosphere.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%).[3]
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[3]
-
Dissolve the resulting residue in ethyl acetate and water.
-
Acidify the aqueous layer to pH 2 with 2 M HCl.[3]
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]
-
Purify the crude product by fast chromatography using a gradient of 10-30% ethyl acetate in petroleum ether with 1% acetic acid as an eluent to yield the final product as a white solid (79% yield reported).[3]
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle.
-
Base: Cesium carbonate is a strong inorganic base that is effective in the transmetalation step of the Suzuki reaction, facilitating the transfer of the aryl group from the boronic ester to the palladium catalyst.
-
Solvent System: The DMF/water solvent system is chosen for its ability to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture that promotes efficient catalysis.
-
Acidification: The addition of HCl during workup is essential to protonate the carboxylate salt, precipitating the desired benzoic acid and making it extractable into the organic phase.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-(pyrimidin-2-yl)benzoic acid is dictated by the interplay between the electron-deficient pyrimidine ring and the carboxylic acid functional group.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, although the 2-position is generally less reactive than the 4- and 6-positions. However, the primary synthetic utility of the pyrimidine moiety in this context is established during its formation via the Suzuki coupling.
Reactivity of the Benzoic Acid Group
The carboxylic acid group is the primary site for further synthetic transformations. It can readily undergo a variety of reactions, including:
-
Amide Bond Formation: This is the most common and arguably the most important reaction for this building block in drug discovery. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using coupling reagents like HATU or EDC) and then reacted with a primary or secondary amine to form a stable amide linkage.
-
Esterification: Reaction with an alcohol under acidic conditions or via an activated carboxylic acid intermediate will yield the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Diagram of Key Reactions:
Caption: Key synthetic transformations of 3-(pyrimidin-2-yl)benzoic acid.
Applications in Drug Discovery
3-(Pyrimidin-2-yl)benzoic acid is a valuable building block for the synthesis of kinase inhibitors.[1][8] The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that mimics the adenine part of ATP. The benzoic acid provides a convenient point of attachment for introducing various substituents that can occupy other pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor.
While direct synthesis of a marketed drug from 3-(pyrimidin-2-yl)benzoic acid is not prominently documented in publicly available literature, its structural motif is present in numerous patented compounds and research molecules targeting a range of kinases, including but not limited to:
-
Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.[9]
-
Spleen Tyrosine Kinase (Syk): An important mediator of signaling in immune cells, making it a target for inflammatory and autoimmune diseases.[10]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell development and activation, targeted for the treatment of B-cell malignancies and autoimmune disorders.[11]
The general strategy involves the coupling of 3-(pyrimidin-2-yl)benzoic acid with a diverse range of amine-containing fragments to generate libraries of potential kinase inhibitors for screening and optimization.
Analytical Characterization: A Self-Validating System
Accurate analytical characterization is essential to confirm the identity and purity of 3-(pyrimidin-2-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.99 (t, J = 1.5Hz, 1H)
-
δ 8.95 (d, J = 4.9Hz, 2H)
-
δ 8.61 (d, J = 7.9Hz, 1H)
-
δ 8.09 (d, J = 7.7Hz, 1H)
-
δ 7.68 (d, J = 7.8 Hz, 1H)
-
δ 7.50 (t, J = 4.9 Hz, 1H)[3]
-
The spectrum shows the characteristic signals for the pyrimidine and benzene ring protons. The triplet at 8.99 ppm is indicative of the proton at the 2-position of the benzene ring, while the doublet at 8.95 ppm corresponds to the protons at the 4- and 6-positions of the pyrimidine ring.
Mass Spectrometry
-
LCMS: Retention time 2.96 min, m/z 201.1 [M+H]⁺.[3]
The mass spectrum confirms the molecular weight of the compound, with the [M+H]⁺ peak observed at m/z 201.1, consistent with the expected molecular weight of 200.19 g/mol .
Infrared (IR) Spectroscopy
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrimidine and benzene rings in the 1400-1600 cm⁻¹ region.
Conclusion
3-(Pyrimidin-2-yl)benzoic acid is a strategically important building block in medicinal chemistry, particularly in the field of kinase inhibitor development. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its versatile carboxylic acid handle allows for the straightforward introduction of diverse chemical functionalities. This guide has provided a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering a valuable resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their programs.
References
- WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors. (n.d.). Google Patents.
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (n.d.). Google Patents.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]
-
3-(Pyrimidin-2-yl)benzoic Acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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- 3. 3-(PYRIMIDIN-2-YL)BENZOIC ACID CAS#: 579476-26-9 [m.chemicalbook.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(PYRIMIDIN-2-YLOXY)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
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